molecular formula C11H9F3N2O2 B14904337 N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide

N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B14904337
M. Wt: 258.20 g/mol
InChI Key: PVSORENBBXGGOL-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide (IUPAC name: 2-(2,2,2-Trifluoroethoxy)-N-[3-cyanophenyl]acetamide) is a synthetic acetamide derivative characterized by a trifluoroethoxy substituent on the acetamide backbone and a 3-cyanophenyl group attached to the nitrogen atom. This compound is structurally designed to combine electron-withdrawing groups (cyano and trifluoroethoxy) that influence its physicochemical and biological properties. Its safety data sheet (SDS) identifies it under GHS guidelines, with synonyms including 3-trifluoroacetylaminobenzonitrile and N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide .

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-6-10(17)16-9-3-1-2-8(4-9)5-15/h1-4H,6-7H2,(H,16,17)

InChI Key

PVSORENBBXGGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(F)(F)F)C#N

Origin of Product

United States

Biological Activity

N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antioxidant and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acylation of 3-cyanophenol with trifluoroethanol in the presence of an appropriate coupling agent. The resulting compound can be characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays. For instance, the compound exhibits significant scavenging activity against reactive oxygen species (ROS), which is crucial for preventing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Reference
This compound12.5
α-Tocopherol (Control)7.0
Other Acetamide DerivativesVaries

The IC50 value indicates the concentration required to inhibit 50% of the free radicals in a given assay. The lower the IC50 value, the more potent the antioxidant activity.

Antimicrobial Activity

In addition to its antioxidant properties, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific enzymes essential for bacterial survival.

Table 2: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

The MIC values indicate the lowest concentration of the compound that prevents visible growth of the microorganisms.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of compounds containing trifluoroethyl groups. These studies suggest that such modifications enhance biological activity by improving solubility and bioavailability.

  • Study on Antioxidant Properties : A study demonstrated that derivatives with trifluoroethyl groups exhibited enhanced radical scavenging abilities compared to their non-fluorinated counterparts. This suggests a structure-activity relationship where fluorination plays a critical role in biological efficacy .
  • Antimicrobial Efficacy : Another research highlighted that compounds similar to this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Effects

The compound shares a common acetamide backbone with analogs, but its bioactivity and properties are modulated by its unique substituents:

  • Trifluoroethoxy group : A strong electron-withdrawing group that enhances metabolic stability and alters lipophilicity compared to chloro, methoxy, or alkyl substituents.
  • 3-Cyanophenyl group: The meta-cyano substitution on the aromatic ring contributes to π-π stacking interactions in biological targets, similar to other meta-substituted acetamides .
Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name R₁ (Acetamide Substituent) R₂ (N-Aryl Group) Key Features
Target Compound 2,2,2-Trifluoroethoxy 3-Cyanophenyl High electron-withdrawing capacity; potential for enhanced binding affinity
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) H 3-Cyanophenyl + Pyridyl Pyridine ring enables lateral pocket interactions in protease binding
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide 2,2,2-Trichloro 3-Chlorophenyl Trichloro group increases steric bulk; affects crystal packing
N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) 4-Nitrophenoxy 4-Chlorophenylethyl Nitro group enhances anti-inflammatory and anticancer activity
N-(3-Acetylphenyl)-2-(4-chlorophenoxy)acetamide 4-Chlorophenoxy 3-Acetylphenyl Acetyl group may improve solubility; chlorophenoxy enhances bioactivity

Physicochemical Properties

  • Crystallinity: Meta-substitution with electron-withdrawing groups (e.g., cyano, trifluoroethoxy) disrupts symmetrical crystal packing, as observed in N-(meta-substituted phenyl)-trichloroacetamides .

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